REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7](O)=[O:8].S(Cl)([Cl:24])=O>CN(C)C=O>[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7]([Cl:24])=[O:8]
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The product is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride is removed in vacuo (steam bath/water aspirator pressure)
|
Type
|
CUSTOM
|
Details
|
Last traces of thionyl chloride are removed by similar vacuum distillation with added benzene
|
Name
|
|
Type
|
|
Smiles
|
FC(COC1=C(C(=O)Cl)C=C(C=C1)OCC(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |